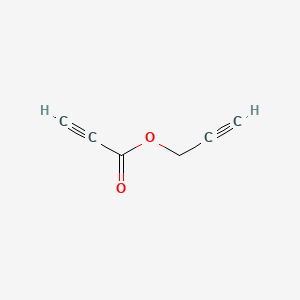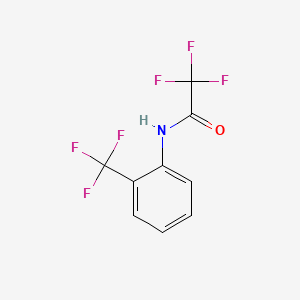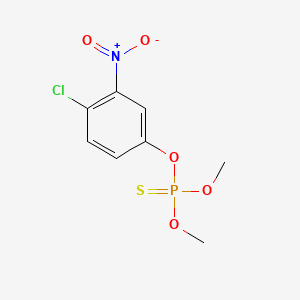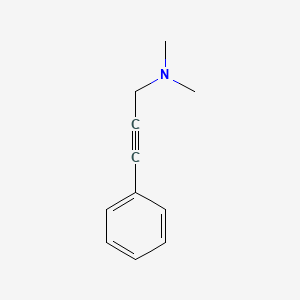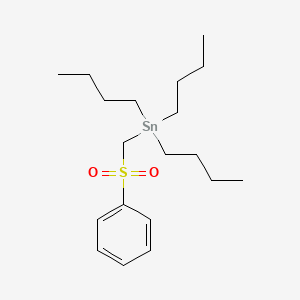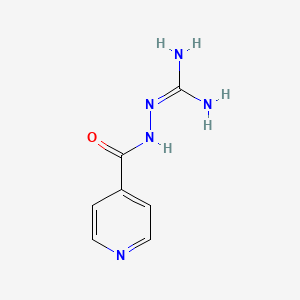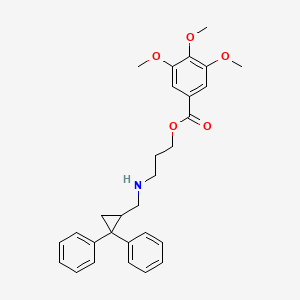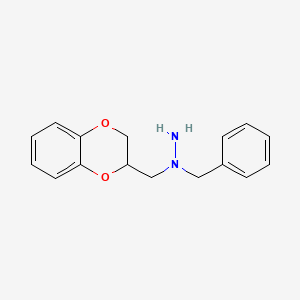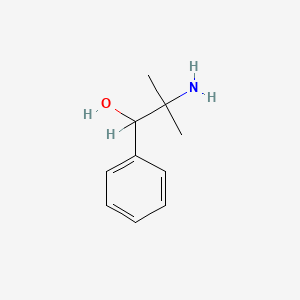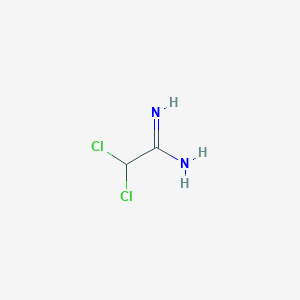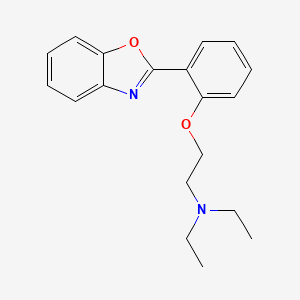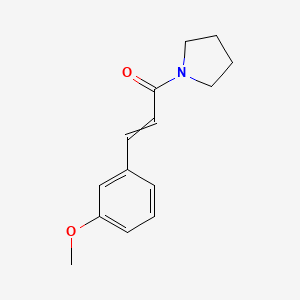
3-(3-Methoxyphenyl)-1-(pyrrolidin-1-yl)prop-2-en-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(3-Methoxyphenyl)-1-(pyrrolidin-1-yl)prop-2-en-1-one is a natural product found in Piper methysticum with data available.
Scientific Research Applications
Theoretical Studies and Chemical Properties
- A theoretical study on a similar molecule, 3-(4-methoxyphenyl)-1-(pyridin-2-yl) prop-2-en-1-one (MPP), explored its geometric parameters, vibration frequencies, and chemical shifts using density functional theory (DFT). This research provides insights into the theoretical aspects and potential applications of related compounds (Öner, Tamer, Avcı, Atalay, 2016).
Pharmacological Effects
- A study on pyrrolidine derivatives, including compounds similar to 3-(3-Methoxyphenyl)-1-(pyrrolidin-1-yl)prop-2-en-1-one, reported their antiarrhythmic and antihypertensive activities. This suggests potential medical applications of such compounds in cardiovascular therapies (Malawska et al., 2002).
Catalytic Applications
- Research into diastereomeric derivatives of 3-phosphanylpyrrolidine, a structurally related compound, revealed applications in asymmetric Grignard cross-coupling reactions. This highlights the compound's utility in catalytic processes (Nagel, Nedden, 1997).
Material Science and NLO Properties
- Studies on similar chalcone materials, such as 3-(4-Methoxyphenyl)-1-(pyridin-2-yl) prop-2-en-1-one, demonstrated significant nonlinear optical (NLO) properties, indicating potential use in photonics and optoelectronics (Jayarama et al., 2013).
Antimicrobial Activity
- Research on pyrrolidine-containing compounds has shown promising antimicrobial properties, suggesting potential use in developing new antimicrobial agents (Shelke et al., 2009).
DNA Interaction Studies
- An investigation into the interaction of chalcone derivatives with CT-DNA using molecular docking and fluorescence spectroscopy suggested potential applications in drug development and molecular biology (Chaudhary, Mishra, 2017).
properties
CAS RN |
29647-01-6 |
|---|---|
Molecular Formula |
C14H17NO2 |
Molecular Weight |
231.29 g/mol |
IUPAC Name |
3-(3-methoxyphenyl)-1-pyrrolidin-1-ylprop-2-en-1-one |
InChI |
InChI=1S/C14H17NO2/c1-17-13-6-4-5-12(11-13)7-8-14(16)15-9-2-3-10-15/h4-8,11H,2-3,9-10H2,1H3 |
InChI Key |
LAPTWLCIZWFMJK-UHFFFAOYSA-N |
SMILES |
COC1=CC=CC(=C1)C=CC(=O)N2CCCC2 |
Canonical SMILES |
COC1=CC=CC(=C1)C=CC(=O)N2CCCC2 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



